molecular formula C10H14O2 B143397 Carvone Epoxide CAS No. 36616-60-1

Carvone Epoxide

Cat. No.: B143397
CAS No.: 36616-60-1
M. Wt: 166.22 g/mol
InChI Key: YGMNGQDLUQECTO-SFGNSQDASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carvone Epoxide: is a versatile chemical compound belonging to the class of organoheterocyclic compounds It is characterized by a unique bicyclic structure that includes an oxirane ring fused to a cyclohexane ring

Mechanism of Action

Target of Action

Carvone oxide, also known as (R,R,R)-Carvone Epoxide, is a monoterpene ketone that has been shown to have a wide range of biological activities .

Mode of Action

It is known that carvone oxide and its derivatives have shown interesting antioxidant, antimicrobial, anti-inflammatory, cytotoxic, antiproliferative, chemopreventive, antispasmodic, antiulcer, anticonvulsant, antinociceptive, antiparasitic, larvicidal, and insecticidal activities . These activities suggest that carvone oxide may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Carvone oxide is synthesized by the methylerythritol phosphate pathway in plastids via geranyl-pyrophosphate through an intermediate like limonene or β-pinene in some microorganisms and plants . This suggests that carvone oxide may affect the biochemical pathways associated with these intermediates.

Pharmacokinetics

It is known that carvone oxide is a volatile compound, which suggests that it may have good bioavailability and can be rapidly absorbed and distributed in the body .

Result of Action

The molecular and cellular effects of carvone oxide’s action are likely to be diverse, given its wide range of biological activities. For example, its antioxidant activity suggests that it may help to neutralize harmful free radicals in the body, while its antimicrobial and anti-inflammatory activities suggest that it may help to fight infections and reduce inflammation .

Action Environment

The action of carvone oxide may be influenced by various environmental factors. For instance, the concentration of carvone oxide secreted by aromatic plants can vary depending on the species, the parts used, and the extraction methods . Furthermore, the emission of volatile compounds like carvone oxide is regulated by several biochemical and ecological factors such as their rate of synthesis, their physicochemical characteristics, temperature, stomatal conductance, and leaf structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Carvone Epoxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with an epoxide in the presence of a Lewis acid catalyst. The reaction conditions often require precise temperature control and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Halogenation and alkylation are common substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.

Medicine: In medicine, the compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or antimicrobial properties.

Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Comparison with Similar Compounds

    7-Oxabicyclo[4.1.0]heptan-2-one: A similar compound with a different substitution pattern.

    1-Methyl-4-(1-methylethenyl)-cyclohexane: A structurally related compound lacking the oxirane ring.

Uniqueness: The presence of the oxirane ring in Carvone Epoxide imparts unique reactivity and stability compared to its analogs. This structural feature allows for specific interactions with biological targets and enhances its utility in synthetic chemistry.

Properties

IUPAC Name

(1R,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-6(2)7-4-8(11)10(3)9(5-7)12-10/h7,9H,1,4-5H2,2-3H3/t7-,9+,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMNGQDLUQECTO-SFGNSQDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CC2C(O2)(C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1C[C@@H]2[C@@](O2)(C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884673
Record name 7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-, (1R,4R,6R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36616-60-1
Record name (R,R,R)-Carvone epoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36616-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Carvone epoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036616601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-, (1R,4R,6R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-, (1R,4R,6R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1α,4α,6α)-(+)-1-methyl-4-(1-methylvinyl)-7-oxabicyclo[4.1.0]heptan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.282
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARVONE-5,6-OXIDE, TRANS-(+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7C1X9QF3Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Synthesis of epoxide 10 from S-(+)-carvone as illustrated in FIG. 3. A solution of 4 N NaOH (48 mL, 192.0 mmol, 0.3 equivalents) was slowly added to a solution of S-(+)-carvone (100.0 g, 665 mmol, 1.0 equivalent) in MeOH (1000 mL) at 0° C., followed by the dropwise addition of 35% hydrogen peroxide solution (70.0 mL, 792.6 mmol, 1.2 equivalents) over 3 hours. After the reaction was complete as established by TLC analysis, it was quenched by the slow addition of saturated Na2SO3 solution (200 mL) and extracted with CH2Cl2 (3×300 mL). The organic extracts were dried over Na2SO4 and concentrated to afford the carvone epoxide product which was used without further purification. A solution of this epoxide (101.8 g, 612.4 mmol, 1.0 equivalent) and PtO2 (0.72 g, 3.18 mmol, 0.095 equivalents) in EtOH (500 mL) was stirred under a hydrogen atmosphere (1 atm) at 25° C. for 12 hours. The reaction mixture was then filtered through a celite pad eluting with Et2O and concentrated. The crude product was purified by flash chromatography (silica gel, 5% EtOAc in hexane) to afford epoxide 10 (97.8 g, 87%, two steps) as a colorless oil. Rf=0.40 (silica gel, EtOAc-hexane, 1:10); FT-IR (neat) nmax 2959, 2873, 1708, 1466, 1438, 1369, 1111, 884, 814 cm-1.
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
48 mL
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.